molecular formula C23H20ClNO6 B11147492 (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11147492
M. Wt: 441.9 g/mol
InChI Key: AYJCZQJBSXMMHR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for the compound you mentioned are not readily available in the literature. I recommend exploring methods involving the coupling of appropriate precursors.
    • Industrial production methods would likely involve large-scale synthesis using established chemical processes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: The compound could serve as a building block for more complex molecules due to its unique structure.

      Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, antimicrobial agents).

      Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects.
  • Comparison with Similar Compounds

    • Similar compounds could include other coumarin derivatives with similar functional groups.
    • Highlight the uniqueness of this compound compared to others in terms of structure and potential applications.

    Remember that this compound’s specific synthesis and detailed properties might require further investigation beyond the available literature.

    Properties

    Molecular Formula

    C23H20ClNO6

    Molecular Weight

    441.9 g/mol

    IUPAC Name

    (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

    InChI

    InChI=1S/C23H20ClNO6/c24-18-11-17-15-7-4-8-16(15)22(27)31-19(17)12-20(18)30-21(26)9-10-25-23(28)29-13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,25,28)

    InChI Key

    AYJCZQJBSXMMHR-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)CCNC(=O)OCC4=CC=CC=C4

    Origin of Product

    United States

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